N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1207056-98-1
VCID: VC5715707
InChI: InChI=1S/C25H24N4O3S/c30-23(26-13-12-19-5-2-1-3-6-19)18-33-25-27-14-15-29(25)21-10-8-20(9-11-21)24(31)28-17-22-7-4-16-32-22/h1-11,14-16H,12-13,17-18H2,(H,26,30)(H,28,31)
SMILES: C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55

N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

CAS No.: 1207056-98-1

Cat. No.: VC5715707

Molecular Formula: C25H24N4O3S

Molecular Weight: 460.55

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide - 1207056-98-1

Specification

CAS No. 1207056-98-1
Molecular Formula C25H24N4O3S
Molecular Weight 460.55
IUPAC Name N-(furan-2-ylmethyl)-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide
Standard InChI InChI=1S/C25H24N4O3S/c30-23(26-13-12-19-5-2-1-3-6-19)18-33-25-27-14-15-29(25)21-10-8-20(9-11-21)24(31)28-17-22-7-4-16-32-22/h1-11,14-16H,12-13,17-18H2,(H,26,30)(H,28,31)
Standard InChI Key VWHREQSYLDOIHT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4

Introduction

Structural Analysis and Molecular Characteristics

Core Functional Groups

The benzamide backbone serves as the central scaffold, with a 4-position substitution featuring an imidazole ring. The imidazole’s 2-position is modified by a sulfanyl group connected to a carbamoyl methyl chain, which terminates in a phenylethyl group. The N-substituent of the benzamide is a furan-2-ylmethyl group, introducing heterocyclic diversity. This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and hydrophobic interactions, which are critical for potential biological targeting .

Comparative Molecular Properties

Table 1 compares key molecular features of this compound with structurally related benzamide derivatives:

PropertyN-[(Furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamideN-(4-{[4-(1H-Benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Molecular FormulaC<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>SC<sub>28</sub>H<sub>23</sub>BrN<sub>4</sub>O<sub>2</sub>C<sub>24</sub>H<sub>20</sub>ClN<sub>3</sub>O
Molecular Weight (g/mol)460.55527.42401.90
Key Functional GroupsFuran, imidazole, sulfanyl, carbamoyl, phenylethylBenzoimidazole, bromo, methoxyChloro, biphenyl, imidazole
Potential Bioactivity TargetsEnzyme inhibition, antimicrobialHeparanase inhibition Unspecified (structural analog)

The furan and imidazole moieties are notable for their electron-rich environments, which may facilitate interactions with biological targets such as enzymes or receptors. The sulfanyl group (-S-) enhances solubility in nonpolar environments, while the phenylethyl chain contributes to hydrophobic interactions.

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

While explicit details for synthesizing N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide are unavailable, a plausible multi-step approach can be inferred from analogous compounds:

  • Benzamide Core Formation:

    • Coupling of 4-aminobenzoic acid with furan-2-ylmethyl amine via carbodiimide-mediated amidation.

    • Introduction of the imidazole ring at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

  • Sulfanyl-Carbamoyl Side Chain Installation:

    • Reaction of 2-mercaptoacetamide with 2-phenylethyl isocyanate to form the carbamoyl methyl sulfanyl intermediate.

    • Thiol-ene "click" chemistry or disulfide exchange to attach this intermediate to the imidazole ring.

  • Purification and Characterization:

    • Column chromatography for isolation.

    • Structural confirmation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

Analytical Data for Structural Confirmation

Table 2 summarizes hypothetical spectroscopic signatures based on structural analogs:

TechniqueExpected SignalsReference Compound Correlation
<sup>1</sup>H NMR- 6.8–7.5 ppm (aromatic protons)N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-biphenyl-4-carboxamide
- 4.5–5.0 ppm (furan-2-ylmethyl -CH<sub>2</sub>-)
- 3.8–4.2 ppm (imidazole -CH<sub>2</sub>S-)
<sup>13</sup>C NMR- 165–170 ppm (amide carbonyl)SDZ285-428
- 140–150 ppm (imidazole C2, C4)
HRMS[M+H]<sup>+</sup> m/z = 461.15 (calculated for C<sub>25</sub>H<sub>25</sub>N<sub>4</sub>O<sub>3</sub>S)VulcanChem product data

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: Predicted low solubility (<0.1 mg/mL) due to hydrophobic phenylethyl and furan groups.

  • logP: Estimated at 3.8 (moderately lipophilic), favoring blood-brain barrier penetration.

  • Stability: Susceptible to hydrolytic degradation at extreme pH due to the amide bond.

Metabolic Pathways

  • Phase I Metabolism: Likely oxidation of the furan ring by cytochrome P450 enzymes (e.g., CYP3A4) to form dihydrodiol intermediates.

  • Phase II Metabolism: Glucuronidation of the imidazole nitrogen or sulfanyl group.

Future Research Directions

  • Synthetic Optimization:

    • Explore green chemistry approaches to improve yield and reduce waste.

    • Investigate alternative protecting groups for the sulfanyl moiety during synthesis.

  • Biological Screening:

    • Prioritize assays for heparanase, HIV protease, and bacterial efflux pump inhibition.

    • Evaluate cytotoxicity in normal human cell lines (e.g., HEK293) to establish therapeutic indices .

  • Formulation Development:

    • Design prodrugs to enhance aqueous solubility (e.g., phosphate esters of the imidazole).

    • Nanoencapsulation using lipid-based carriers to improve bioavailability.

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